5-phenyl-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
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Overview
Description
The compound “5-phenyl-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one” belongs to the class of triazolopyrimidines. Triazolopyrimidines are a class of compounds that contain a pyrimidine ring fused with a 1,2,4-triazole ring . They have been studied for their potential applications in various fields, including medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazolopyrimidine core, with a phenyl group at the 5-position, a trifluoromethyl group at the 4-position of the benzyl group, and a thioether linkage connecting the benzyl group to the 3-position of the triazolopyrimidine .Scientific Research Applications
Energetic Materials Development
The triazolo[4,3-a]pyrimidin-7(8H)-one core structure is utilized in the synthesis of energetic materials. These materials are designed to release energy rapidly and are used in various applications such as explosives, propellants, and pyrotechnics . The addition of a trifluoromethyl group can significantly enhance the performance of these materials due to its electronegativity and ability to stabilize the compound.
Lithium-Sulfur Batteries Improvement
In the field of energy storage, particularly for lithium-sulfur (Li-S) batteries, compounds like 5-phenyl-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one can be used to suppress the shuttle effect of polysulfides. This leads to improved capacity and cyclic stability of the batteries, making them more efficient and durable .
Kinetic Studies in Drug Development
This compound can be used as a reagent in kinetic studies, which are crucial for understanding the behavior of drugs within the body. Such studies can inform the development of prodrugs or the optimization of drug delivery systems .
Sensitivity Analysis in Material Science
The compound’s structure allows for the exploration of weak interactions and sensitivity in energetic materials. This is vital for developing materials that are safe to handle and store while still performing effectively when triggered .
Heat-Resistant Explosives
The incorporation of the trifluoromethyl group can lead to the development of heat-resistant explosives. These are crucial for applications that require stability at high temperatures, such as in aerospace engineering .
Primary Explosives Development
Due to its sensitivity and performance characteristics, this compound can be explored for use in primary explosives. These are the initial charges used to detonate secondary explosives and require precise control over their sensitivity and power .
Future Directions
properties
IUPAC Name |
5-phenyl-3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N4OS/c20-19(21,22)14-8-6-12(7-9-14)11-28-18-25-24-17-23-16(27)10-15(26(17)18)13-4-2-1-3-5-13/h1-10H,11H2,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKZYKODXJBMJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC3=NN=C(N23)SCC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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